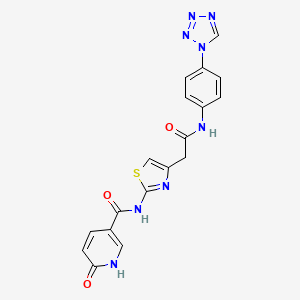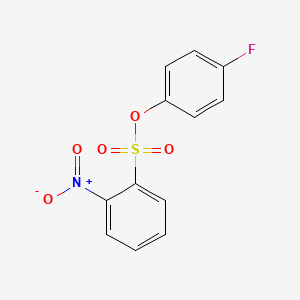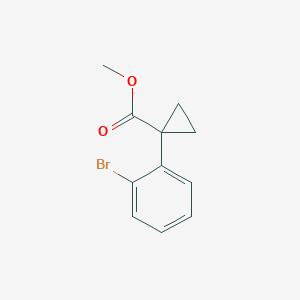
5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine, also known as Clonidine, is a medication primarily used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. However, its potential applications in scientific research have gained significant attention in recent years.
作用機序
5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine acts as an agonist of alpha-2 adrenoceptors, which are primarily located in the central nervous system. By binding to these receptors, 5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine reduces sympathetic nervous system activity, leading to a decrease in heart rate and blood pressure. Additionally, 5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine has been found to modulate the release of neurotransmitters such as norepinephrine and dopamine, which play a crucial role in various physiological processes.
Biochemical and Physiological Effects:
5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine has been found to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity, reduce plasma glucose levels, and improve lipid profiles. Additionally, 5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine has been found to improve cognitive function and memory in animal models of Alzheimer's disease. Furthermore, 5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine has been shown to reduce anxiety and depression-like behaviors in animal models.
実験室実験の利点と制限
5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine has several advantages as a research tool. It is readily available, inexpensive, and has a well-established safety profile. Additionally, 5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine has been extensively studied, and its mechanism of action is well understood. However, 5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine also has some limitations. It has a short half-life, which can make dosing challenging. Additionally, 5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine can have off-target effects, which may complicate data interpretation.
将来の方向性
Several future directions for 5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine research are currently being explored. One potential area of research is the use of 5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine as a neuroprotective agent in traumatic brain injury and stroke. Additionally, 5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine is being studied for its potential use in the treatment of opioid withdrawal symptoms. Furthermore, 5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine is being investigated as a potential therapy for various psychiatric disorders, including depression and anxiety disorders.
Conclusion:
In conclusion, 5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine is a medication with significant potential applications in scientific research. Its neuroprotective, anti-inflammatory, and anti-cancer properties make it an attractive research tool for various fields of study. However, further research is needed to fully understand its potential applications and limitations.
合成法
5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine can be synthesized using various methods, including the reaction of 4-chlorobenzyl chloride with imidazole in the presence of a base or the reaction of 4-chlorobenzylamine with imidazole in the presence of a dehydrating agent. The yield and purity of 5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine can be improved by using different solvents and purification techniques.
科学的研究の応用
5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine has been extensively studied for its potential applications in scientific research. It has been found to have neuroprotective effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine has also been shown to reduce inflammation and oxidative stress, which are common factors in many diseases. Additionally, 5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine has been studied for its potential use in cancer therapy, as it has been found to induce apoptosis in cancer cells.
特性
IUPAC Name |
5-(4-chlorophenyl)-1-methylimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-14-9(6-13-10(14)12)7-2-4-8(11)5-3-7/h2-6H,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOMGQNIXYVJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z)-3-({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)-1,3-dihydro-2-benzofuran-1-one; acetic acid](/img/structure/B2625209.png)


![5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2625213.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2625215.png)
![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2625220.png)


![N-([2,4'-bipyridin]-3-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2625226.png)
![(Z)-3-methyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2625229.png)


